molecular formula C12H22BNO2 B15302883 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine

Cat. No.: B15302883
M. Wt: 223.12 g/mol
InChI Key: MMLUVSURLSQGNK-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine is an organic compound that features a boron-containing dioxaborolane ring attached to a cyclohexene ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the cyclohexene ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid or ester with a halogenated cyclohexene derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various boron-containing organic compounds .

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. The compound’s effects are mediated through these interactions, which can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine is unique due to its specific combination of a boron-containing dioxaborolane ring and a cyclohexene ring with an amine group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5,10H,6-8,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLUVSURLSQGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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